methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, fluorine atoms, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of fluorine atoms is often carried out using selective fluorination reagents. The final step involves esterification to form the benzoate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atoms and other substituents can be replaced with different groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: Its properties might make it useful in the development of new materials, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby influencing biological pathways. The exact molecular targets and pathways would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and fluorinated aromatic compounds. Examples might include:
Benzothiazole: A simpler structure that forms the core of the compound.
Fluorinated Benzoates: Compounds with similar ester groups and fluorine atoms.
Uniqueness
What sets methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate apart is its combination of a benzothiazole ring with fluorine atoms and a benzoate ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-3-22-15-13(20)8-12(19)9-14(15)26-18(22)21-16(23)10-4-6-11(7-5-10)17(24)25-2/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCWVGYEKCBEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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